2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-
Overview
Description
2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, is a chemical compound involved in the synthesis of various derivatives and complexes. Its properties and reactions play a crucial role in the field of chemistry, especially in the synthesis of dyes, polymers, and pharmaceutical compounds.
Synthesis Analysis
- Acylation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid with benzoyl chloride in pyridine produced pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate, which was converted into various derivatives (Katritzky et al., 1993).
- Three-component reaction involving 2-naphthol, aromatic aldehydes, and 2-aminopyrimidine, catalyzed by p-toluenesulfonic acid, provided a route for synthesizing derivatives involving naphthalen-2-ol (Anary‐Abbasinejad et al., 2009).
Molecular Structure Analysis
- Schiff base and naphtho[1,2-d]oxazole derivatives were synthesized from 1-amino-2-hydroxy-4-naphthalenesulfonic acid and characterized using various spectroscopic methods (Atahan & Durmuş, 2015).
Chemical Reactions and Properties
- Methyl 2-benzoylamino-3-dimethylaminopropenoate reacted with various 1,3-diketones to form different naphthalene derivatives, indicating the versatility in chemical reactions involving naphthalene sulfonic acid compounds (Ornik et al., 1990).
- Organic salts involving 1,5-naphthalenedisulfonic acid exhibited diverse hydrogen bonding interactions, demonstrating the compound's ability to form complex structures (Jin et al., 2014).
Physical Properties Analysis
- The physical properties of naphthalene derivatives, such as 1,8-disubstituted naphthalenes, were investigated through crystal structure analyses, providing insights into the physical characteristics of related compounds (Schweizer et al., 1978).
Chemical Properties Analysis
- Synthesis of 6-acetamino-4-hydroxy-2-naphthlenesulfonic acid from γ-acid and acetic anhydride showcased the chemical reactivity and potential for functional group modification of naphthalenesulfonic acid derivatives (Luo Ju-tao, 2012).
- Aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene highlighted the compound's use in polymer chemistry, indicating its significant chemical properties (Yang & Chen, 1992).
Scientific Research Applications
Synthesis of Dyes and Pigments :
- Katritzky et al. (1993) described the use of related naphthalenesulfonic acid derivatives in synthesizing dyes, specifically focusing on the preparation of azo-1-naphthalenesulfonamide dyes (Katritzky et al., 1993).
- Viscardi et al. (2002) investigated the synthesis and structural study of azodyes from 6-amino-4-hydroxy-2-naphthalenesulfonic acid for potential use in monitoring blood parameters (Viscardi et al., 2002).
Environmental Monitoring and Water Treatment :
- Alonso et al. (1999) developed methods for extracting and determining polar benzene- and naphthalenesulfonates in industrial effluents, which is crucial for environmental monitoring and water treatment processes (Alonso et al., 1999).
Pharmaceutical and Medical Applications :
- Mohan et al. (1991) synthesized certain naphthalenesulfonic acid analogues and evaluated their inhibitory effects on HIV-1 and HIV-2, demonstrating potential anti-AIDS applications (Mohan et al., 1991).
Chemical Analysis and Chromatography :
- A study by Weisz et al. (2011) reported the development of a high-performance liquid chromatography method for analyzing intermediates and subsidiary colors in color additives, using compounds like 4-hydroxy-1-naphthalenesulfonic acid (Weisz et al., 2011).
Corrosion Inhibition :
- Vračar and Draẑić (2002) investigated the adsorption and corrosion inhibitive properties of 2-naphthalenesulfonic acid on iron electrodes, highlighting its potential in corrosion prevention (Vračar & Draẑić, 2002).
Biodegradation Studies :
- Brilon et al. (1981) studied the degradation of naphthalenesulfonic acids by Pseudomonas sp., which is important for understanding the biodegradation pathways of these compounds in the environment (Brilon et al., 1981).
Safety And Hazards
2-Naphthalenesulfonic acid is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration . If swallowed, do not induce vomiting and seek immediate medical attention .
properties
IUPAC Name |
7-benzamido-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGMJOGMLVDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059632 | |
Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
CAS RN |
132-87-6 | |
Record name | 6-Benzamido-1-naphthol-3-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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